REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4](Cl)=[O:5].[NH2:9][C:10]([CH3:14])([CH3:13])[CH2:11][OH:12]>C(Cl)(Cl)Cl>[CH3:7][C:3]([C:4]1[O:5][CH2:11][C:10]([CH3:14])([CH3:13])[N:9]=1)([CH3:8])[CH2:2][Cl:1].[OH:12][CH2:11][C:10]([NH:9][C:4](=[O:5])[C:3]([CH3:8])([CH3:7])[CH2:2][Cl:1])([CH3:14])[CH3:13]
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(=O)Cl)(C)C
|
Name
|
|
Quantity
|
64.4 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
( 20 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
was then stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding dropwise, at room temperature
|
Type
|
CUSTOM
|
Details
|
The whitish-yellow precipitate that formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the resulting yellow-brown solution was concentrated
|
Type
|
DISTILLATION
|
Details
|
purified by vacuum distillation (140-150° C., 1 mm Hg)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCl)(C)C=1OCC(N1)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)(C)NC(C(CCl)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4](Cl)=[O:5].[NH2:9][C:10]([CH3:14])([CH3:13])[CH2:11][OH:12]>C(Cl)(Cl)Cl>[CH3:7][C:3]([C:4]1[O:5][CH2:11][C:10]([CH3:14])([CH3:13])[N:9]=1)([CH3:8])[CH2:2][Cl:1].[OH:12][CH2:11][C:10]([NH:9][C:4](=[O:5])[C:3]([CH3:8])([CH3:7])[CH2:2][Cl:1])([CH3:14])[CH3:13]
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(=O)Cl)(C)C
|
Name
|
|
Quantity
|
64.4 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
( 20 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
was then stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding dropwise, at room temperature
|
Type
|
CUSTOM
|
Details
|
The whitish-yellow precipitate that formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the resulting yellow-brown solution was concentrated
|
Type
|
DISTILLATION
|
Details
|
purified by vacuum distillation (140-150° C., 1 mm Hg)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCl)(C)C=1OCC(N1)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)(C)NC(C(CCl)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |